molecular formula C8H4BrF5O B2896873 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide CAS No. 2149591-35-3

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide

Cat. No.: B2896873
CAS No.: 2149591-35-3
M. Wt: 291.015
InChI Key: HABVXRHERUPNTC-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF5O It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a trifluoromethoxy group at the 3 position, and a benzyl bromide moiety

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can alter the protein’s function and activity, making this compound a useful tool for studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of signaling proteins can lead to altered signal transduction, affecting cellular responses to external stimuli. Additionally, changes in gene expression induced by this compound can impact cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity and specificity, further modulating its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can result in reduced efficacy and altered biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as tissue damage and inflammation have been observed. These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior and effects in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. This distribution can affect the compound’s localization and activity, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethoxy)toluene. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction is carried out at low temperatures, often around 0°C, to control the reactivity and ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide yields the corresponding azide derivative, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

    Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.

    Medicine: It serves as a building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl bromide: Lacks the trifluoromethoxy group, making it less reactive and less stable.

    3-(Trifluoromethoxy)benzyl bromide: Lacks the additional fluorine atoms, resulting in different reactivity and properties.

    4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.

Uniqueness

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high chemical stability.

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVXRHERUPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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